molecular formula C12H25N B13278492 N-(butan-2-yl)-4,4-dimethylcyclohexan-1-amine

N-(butan-2-yl)-4,4-dimethylcyclohexan-1-amine

Cat. No.: B13278492
M. Wt: 183.33 g/mol
InChI Key: XIYGWSWGVGXRNZ-UHFFFAOYSA-N
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Description

N-(Butan-2-yl)-4,4-dimethylcyclohexan-1-amine is a chemical compound provided for research purposes. It is identified with the CAS Registry Number 1341331-89-2 . The compound has a molecular formula of C12H25N and a molecular weight of 183.33 g/mol . Its structure can be represented by the SMILES notation: CC1(C)CCC(NC(CC)C)CC1 . As a secondary amine derivative featuring a dimethylcyclohexyl scaffold, this compound serves as a valuable building block in organic synthesis and medicinal chemistry research . Researchers utilize this structural motif in the design and synthesis of novel compounds for various investigative applications. This product is intended for use in controlled laboratory settings by qualified personnel. Safety and Handling: Please refer to the Safety Data Sheet (SDS) for comprehensive handling, storage, and safety information prior to use. Notice: This product is intended for research use only and is not to be used for diagnostic, therapeutic, or any other human or veterinary use .

Properties

Molecular Formula

C12H25N

Molecular Weight

183.33 g/mol

IUPAC Name

N-butan-2-yl-4,4-dimethylcyclohexan-1-amine

InChI

InChI=1S/C12H25N/c1-5-10(2)13-11-6-8-12(3,4)9-7-11/h10-11,13H,5-9H2,1-4H3

InChI Key

XIYGWSWGVGXRNZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC1CCC(CC1)(C)C

Origin of Product

United States

Preparation Methods

Laboratory Synthesis

  • Reagents Needed:

    • 4,4-Dimethylcyclohexanone
    • Butan-2-ylamine
    • Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as a strong base
    • Solvent (e.g., tetrahydrofuran, THF)
  • Procedure:

    • Deprotonate butan-2-ylamine with a strong base like NaH or KOtBu in a solvent.
    • Add 4,4-dimethylcyclohexanone to the reaction mixture.
    • Allow the reaction to proceed under controlled conditions (temperature and time) to form the desired product.

Industrial Production Methods

Industrial production may involve large-scale alkylation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as palladium or nickel may also be employed to enhance the reaction rate and yield.

Chemical Structure and Properties

The molecular structure of this compound includes a cyclohexane ring with two methyl groups at the 4-position and a butan-2-yl substituent at the nitrogen atom. This structure is crucial for its biological activity and interactions with biological targets.

Biological Activity and Applications

Research has shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related piperidine derivatives have demonstrated effective inhibition against Mycobacterium tuberculosis with minimal inhibitory concentrations (MIC) ranging from 1.6 µM to 23 µM depending on structural modifications.

Antimicrobial Activity of Related Compounds

Compound MIC (µM) Target Organism
4PP-1 6.3 M. tuberculosis
4PP-2 2.0 M. tuberculosis
4PP-3 6.8 M. tuberculosis
4PP-4 21 M. tuberculosis

Chemical Reactions Analysis

Types of Reactions

N-(butan-2-yl)-4,4-dimethylcyclohexan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted amine derivatives.

Scientific Research Applications

N-(butan-2-yl)-4,4-dimethylcyclohexan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(butan-2-yl)-4,4-dimethylcyclohexan-1-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Analogues

Compound A : N-(Furan-2-ylmethyl)-4,4-dimethylcyclohexan-1-amine
  • Molecular Formula: C₁₃H₂₁NO
  • Molecular Weight : 207.31 g/mol
  • Key Differences: Substituent: A furan-2-ylmethyl group replaces the butan-2-yl chain. Applications: Likely used in specialty chemicals or as a precursor in heterocyclic synthesis due to the reactive furan moiety .
Compound B : N-(butan-2-yl)-3,3,5-trimethylcyclohexan-1-amine
  • Molecular Formula : C₁₃H₂₇N
  • Molecular Weight : 197.36 g/mol
  • Key Differences: Cyclohexane Substitution: Methyl groups at 3,3,5-positions instead of 4,4-dimethyl. Physical Properties**: Higher density and boiling point may result from enhanced molecular packing compared to the 4,4-dimethyl isomer .
Compound C : N-[(2,4-Dichlorophenyl)methyl]butan-1-amine
  • Molecular Formula : C₁₁H₁₅Cl₂N
  • Molecular Weight : 232.15 g/mol
  • Key Differences: Aromatic vs. Solubility: Lower solubility in polar solvents due to the hydrophobic aryl group .

Thermodynamic and Physical Properties

Data from studies on amine-amide mixtures (e.g., N-butylbutan-1-amine and hexan-1-amine) highlight trends relevant to N-(butan-2-yl)-4,4-dimethylcyclohexan-1-amine :

Property N-butylbutan-1-amine (DBA) Hexan-1-amine (HxA) Inferred for Target Compound
Density (g/cm³) 0.774 (298.15 K) 0.766 (298.15 K) ~0.78–0.80 (higher due to cyclohexane ring)
Refractive Index 1.415 1.403 ~1.42–1.44 (polarizable cyclohexane)
Excess Molar Volume Low positive Negative Likely negative (amide-amine interactions)

Key Observations :

  • The cyclohexane ring in the target compound likely reduces excess molar volume ($V_m^E$) due to steric constraints, similar to secondary amines in .
  • Dispersive interactions dominate in branched amines, while dipolar effects are minimized compared to furan-containing analogues .

Biological Activity

N-(butan-2-yl)-4,4-dimethylcyclohexan-1-amine, a compound with potential therapeutic applications, has been investigated for its biological activity, particularly in the context of inhibiting various biological targets. This article reviews the available literature regarding its biological effects, structure-activity relationships (SAR), and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular structure of this compound includes a cyclohexane ring with two methyl groups at the 4-position and a butan-2-yl substituent at the nitrogen atom. This structure is crucial for its biological activity and interactions with biological targets.

Antimicrobial Activity

Research has shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related piperidine derivatives have demonstrated effective inhibition against Mycobacterium tuberculosis with minimal inhibitory concentrations (MIC) ranging from 1.6 µM to 23 µM depending on structural modifications .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (µM)Target Organism
4PP-16.3M. tuberculosis
4PP-22.0M. tuberculosis
4PP-36.8M. tuberculosis
4PP-421M. tuberculosis

Enzyme Inhibition

The compound's structural analogs have been evaluated for their ability to inhibit cholinesterases, which are critical in neurodegenerative diseases like Alzheimer's. The inhibition potency is often expressed as IC50 values, indicating the concentration required to inhibit enzyme activity by 50%. In related studies, some derivatives showed promising inhibitory effects against human butyrylcholinesterase (hBChE) and acetylcholinesterase (AChE) with varying degrees of effectiveness .

Table 2: Cholinesterase Inhibition Potency

CompoundIC50 (µM)Enzyme
Tacrine0.5hBChE
Donepezil0.9hBChE
This compoundTBDhBChE/AChE

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Modifications to the cyclohexane ring and substituents can significantly impact potency and selectivity.

Key Findings from SAR Studies

  • Substituent Effects : The introduction of various alkyl groups at the nitrogen atom can enhance antimicrobial activity while maintaining low cytotoxicity against eukaryotic cells.
  • Ring Modifications : Alterations in the cyclohexane structure often lead to changes in enzyme binding affinity and selectivity towards specific targets.
  • Polar Surface Area : Increasing polar surface area through strategic substitutions can improve solubility and bioavailability without compromising efficacy .

Case Studies

Recent studies have highlighted the potential of this compound derivatives in treating infections caused by resistant strains of bacteria such as Mycobacterium tuberculosis. In one notable case study, a derivative was found to exhibit an MIC of 0.49 µg/mL against M. tuberculosis, showcasing its potential as a lead compound for further development .

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